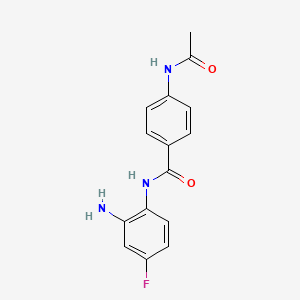

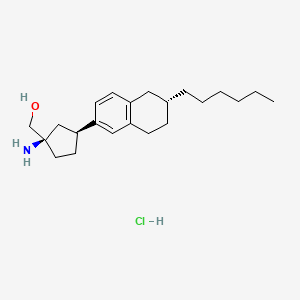

4-acetamido-N-(2-amino-4-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BRD3308 is a highly selective inhibitor of histone deacetylase 3 (HDAC3). It has shown significant potential in various scientific research applications, particularly in the fields of virology and endocrinology. The compound is known for its ability to activate HIV-1 transcription and disrupt HIV-1 latency, as well as its role in protecting pancreatic beta cells from apoptosis induced by inflammatory cytokines or glucolipotoxic stress .

Scientific Research Applications

BRD3308 has a wide range of scientific research applications, including:

Endocrinology: The compound protects pancreatic beta cells from apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and increases functional insulin release.

Epigenetics: As an HDAC3 inhibitor, BRD3308 is used in studies related to gene expression regulation and epigenetic modifications.

Mechanism of Action

BRD3308 exerts its effects primarily through the inhibition of histone deacetylase 3 (HDAC3). By inhibiting HDAC3, BRD3308 prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is particularly important in the activation of HIV-1 transcription and the protection of pancreatic beta cells. The molecular targets involved include HDAC3 and various transcription factors that regulate gene expression .

Safety and Hazards

Future Directions

The potential of “4-acetamido-N-(2-amino-4-fluorophenyl)benzamide” as a lead compound for further discovery of isoform selective HDAC inhibitors has been suggested . Its ability to inhibit tumor growth and improve the anticancer activity of other drugs like taxol and camptothecin indicates its potential for use in cancer therapy .

Biochemical Analysis

Biochemical Properties

BRD3308 interacts with HDAC3, exhibiting 23-fold selectivity for HDAC3 over HDAC1 (IC50 of 1.26 μM) or HDAC2 (IC50 of 1.34 μM) . This interaction plays a significant role in the compound’s biochemical properties.

Cellular Effects

BRD3308 has been shown to suppress pancreatic β-cell apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and increases functional insulin release . It also activates HIV-1 transcription and disrupts HIV-1 latency .

Molecular Mechanism

BRD3308 exerts its effects at the molecular level through its interaction with HDAC3. It inhibits HDAC3, leading to changes in gene expression . This inhibition can result in the suppression of apoptosis and the increase of functional insulin release .

Temporal Effects in Laboratory Settings

It has been shown to have a lasting impact on cellular function, particularly in the suppression of apoptosis and the increase of insulin release .

Dosage Effects in Animal Models

In a rat model of type 2 diabetes, BRD3308 (5 mg/kg; intraperitoneal injection; every second day) reduced hyperglycemia and increased insulin secretion . This suggests that the effects of BRD3308 can vary with different dosages in animal models.

Metabolic Pathways

Given its interaction with HDAC3, it is likely involved in pathways related to histone deacetylation .

Subcellular Localization

Given its interaction with HDAC3, it is likely localized in the nucleus where HDAC3 is typically found .

Preparation Methods

The synthesis of BRD3308 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of BRD3308 is synthesized through a series of condensation and cyclization reactions.

Introduction of functional groups: Specific functional groups, such as the acetamido and amino groups, are introduced through selective reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial production methods for BRD3308 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimization for yield and purity.

Chemical Reactions Analysis

BRD3308 undergoes several types of chemical reactions, including:

Oxidation: BRD3308 can undergo oxidation reactions, particularly at the amino and acetamido groups.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: BRD3308 can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

BRD3308 is unique in its high selectivity for HDAC3 over other histone deacetylases, such as HDAC1 and HDAC2. This selectivity is crucial for its specific effects on HIV-1 transcription and pancreatic beta cell protection. Similar compounds include:

RGFP966: Another selective HDAC3 inhibitor, but with different selectivity and potency profiles.

CI-994: A less selective HDAC inhibitor that targets multiple HDACs, including HDAC1, HDAC2, and HDAC3.

SAHA (Vorinostat): A broad-spectrum HDAC inhibitor used in cancer therapy, with less specificity for HDAC3.

BRD3308 stands out due to its high selectivity for HDAC3, making it a valuable tool for specific research applications where targeted inhibition of HDAC3 is desired .

properties

IUPAC Name |

4-acetamido-N-(2-amino-4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJDFENBXIEAPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary mechanism of action of BRD3308?

A: BRD3308 acts as a highly selective inhibitor of histone deacetylase 3 (HDAC3). [, , ] This enzyme typically removes acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDAC3, BRD3308 can alter gene expression patterns. [, ]

Q2: How does selective HDAC3 inhibition by BRD3308 compare to broader-spectrum HDAC inhibitors?

A: Research suggests that BRD3308, through its selectivity for HDAC3, may offer advantages over broader-spectrum HDAC inhibitors. [] Studies using isochemogenic HDAC inhibitors showed that BRD3308 effectively suppressed pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and enhanced insulin release. [] In contrast, inhibitors targeting HDAC1 and HDAC2 exhibited toxicity in human megakaryocyte differentiation, highlighting potential off-target effects with less selective inhibitors. []

Q3: How does BRD3308 impact pancreatic β-cells in the context of diabetes?

A: In preclinical models of type 1 diabetes, BRD3308 demonstrated protection against diabetes development in female non-obese diabetic (NOD) mice. [] This protection was linked to a significant reduction in pancreatic islet infiltration by immune cells, suggesting an anti-inflammatory effect within the pancreas. [] Additionally, BRD3308 treatment improved glucose control and increased insulin secretion in a rat model of type 2 diabetes. [] These beneficial effects were associated with increased pancreatic insulin content and staining, suggesting enhanced β-cell function and survival. []

Q4: Beyond diabetes, what other therapeutic applications are being explored for BRD3308?

A: BRD3308 is also being investigated for its potential in treating HIV-1 infection. [] Studies have shown that BRD3308 can reactivate latent HIV-1 from resting CD4+ T cells isolated from aviremic HIV+ patients undergoing antiretroviral therapy. [] This suggests that BRD3308 could be part of a strategy to target the latent HIV-1 reservoir, which is a major obstacle to curing the disease.

Q5: Are there any studies exploring the combination of BRD3308 with other therapies?

A: Yes, BRD3308 is being investigated in combination with olaparib, a poly ADP ribose polymerase inhibitor (PARPi), for treating ovarian cancer. [] Notably, BRD3308 resensitized olaparib-resistant ovarian cancer cells to olaparib treatment in vitro, significantly reducing cell proliferation. [] This synergistic effect suggests a potential therapeutic strategy for overcoming PARPi resistance in ovarian cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

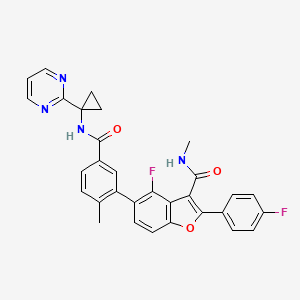

![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

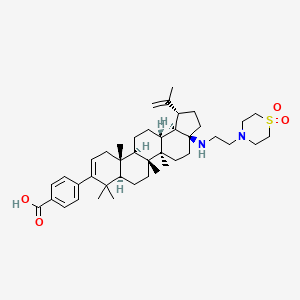

![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)

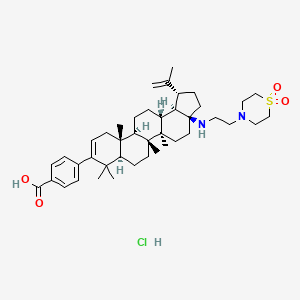

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)